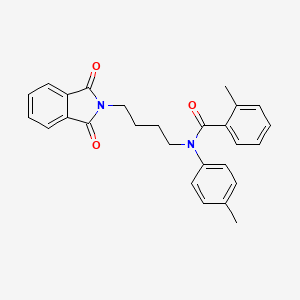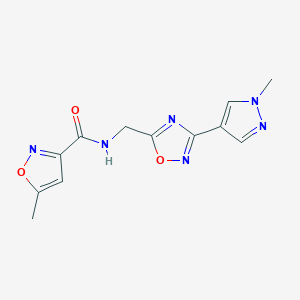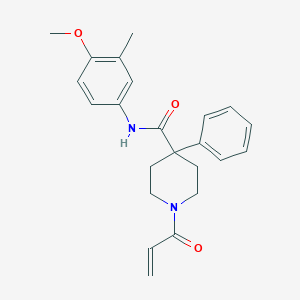
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a butyl linker, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide typically involves a multi-step process:
-
Formation of Isoindoline-1,3-dione: : This step involves the condensation of phthalic anhydride with an appropriate amine, such as p-toluidine, in the presence of a catalyst like SiO₂-tpy-Nb. The reaction is carried out in a solvent mixture of isopropanol and water under reflux conditions, yielding the isoindoline-1,3-dione intermediate .
-
Attachment of the Butyl Linker: : The isoindoline-1,3-dione intermediate is then reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction attaches the butyl linker to the isoindoline-1,3-dione core .
-
Formation of the Benzamide Group: : The final step involves the reaction of the butyl-linked isoindoline-1,3-dione with 2-methyl-N-(p-tolyl)benzamide. This step is typically carried out under acidic or basic conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced isoindoline derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: H₂O₂ in ethanol under reflux conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound’s isoindoline-1,3-dione moiety is known for its biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent .
-
Materials Science: : The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies .
-
Biological Research: : The compound’s potential biological activity makes it a useful tool in studying cellular processes and molecular pathways .
Mechanism of Action
The mechanism of action of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects. The butyl linker and benzamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide: Lacks the 2-methyl group, which may affect its biological activity and binding properties.
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group, potentially altering its reactivity and applications.
Uniqueness
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-methyl and p-tolyl groups may enhance its stability and specificity in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19-13-15-21(16-14-19)28(25(30)22-10-4-3-9-20(22)2)17-7-8-18-29-26(31)23-11-5-6-12-24(23)27(29)32/h3-6,9-16H,7-8,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWOAALJJDKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537978.png)


![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![1-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}isoquinoline](/img/structure/B2537987.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)
